Methyl 3-(benzyloxy)-4-bromopicolinate
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Overview
Description
Methyl 3-(benzyloxy)-4-bromopicolinate is an organic compound with a complex structure that includes a bromine atom, a phenylmethoxy group, and a pyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-4-bromopicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by esterification and the introduction of the phenylmethoxy group. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-4-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-bromopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(benzyloxy)-4-bromopicolinate exerts its effects involves interactions with various molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 3-(benzyloxy)-4-bromopicolinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to similar benzoate derivatives
Properties
IUPAC Name |
methyl 4-bromo-3-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)12-13(11(15)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQFZJGZILXUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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